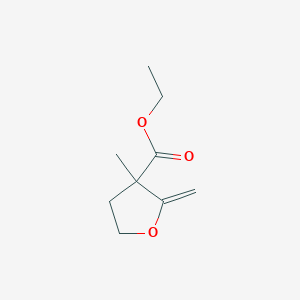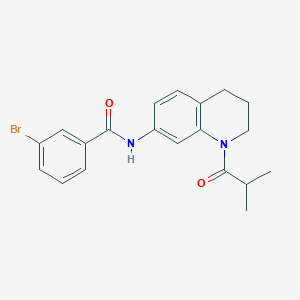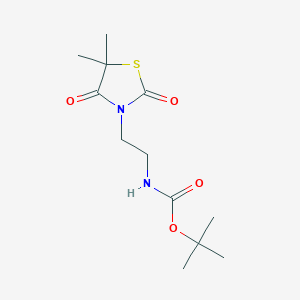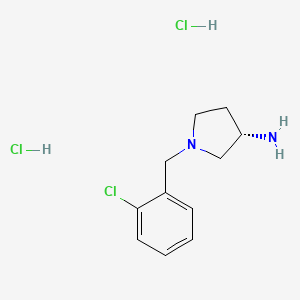
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate is a chemical compound with the CAS Number: 2155853-04-4 . Its molecular weight is 170.21 and its IUPAC name is ethyl 3-methyl-2-methylenetetrahydrofuran-3-carboxylate . It is stored at a temperature of 4 degrees Celsius . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c1-4-11-8 (10)9 (3)5-6-12-7 (9)2/h2,4-6H2,1,3H3 . This indicates the molecular structure of the compound. The compound contains 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 170.21 . and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis
An expedient phosphine-catalyzed [4 + 2] annulation involves Ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a reaction with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such reactions expand the scope of organic synthesis, providing a method for synthesizing highly functionalized tetrahydropyridines with high diastereoselectivities (Xue-Feng Zhu et al., 2003).
Fuel Additives
Performance and emission characteristics of diesel engines powered with diesel–glycerol derivatives blends highlight the potential of glycerol derivatives as diesel fuel additives. The study investigates two glycerol derivatives, including (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate, for their effects on diesel fuel's quality parameters and engine performance. Notably, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate demonstrates promise as an emission reduction additive, significantly reducing hydrocarbon, carbon monoxide, and smoke emissions, with a slight increase in nitrogen oxide emissions (Elena-Emilia Oprescu et al., 2014).
Material Science and Polymerization
Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives explores the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives are evaluated for their in vitro antifungal and antibacterial activity. This research contributes to the development of new materials with potential applications in biomedical fields (S. Tiwari et al., 2018).
POx as an Alternative to PEG? A Hydrodynamic and Light Scattering Study discusses the hydrodynamic properties of poly(2-oxazoline)s as potential replacements for poly(ethylene glycol)s in pharmaceutical and biomedical applications. The study focuses on the molecular characteristics derived from light scattering experiments, highlighting the versatility of poly(2-oxazoline)s in tuning polymer properties for specific applications (Mandy Grube et al., 2018).
Propiedades
IUPAC Name |
ethyl 3-methyl-2-methylideneoxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-11-8(10)9(3)5-6-12-7(9)2/h2,4-6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHEBHOCQFYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)


![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)


![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)




